PARP7/HDACs-IN-1
CAS No.:
Cat. No.: VC16612059
Molecular Formula: C29H33F3N8O6
Molecular Weight: 646.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H33F3N8O6 |
---|---|
Molecular Weight | 646.6 g/mol |
IUPAC Name | (E)-N-hydroxy-3-[4-[[2-[4-[3-[(2S)-2-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]amino]propoxy]propanoyl]piperazin-1-yl]pyrimidin-5-yl]oxymethyl]phenyl]prop-2-enamide |
Standard InChI | InChI=1S/C29H33F3N8O6/c1-19(36-23-16-35-37-27(43)26(23)29(30,31)32)17-45-13-8-25(42)39-9-11-40(12-10-39)28-33-14-22(15-34-28)46-18-21-4-2-20(3-5-21)6-7-24(41)38-44/h2-7,14-16,19,44H,8-13,17-18H2,1H3,(H,38,41)(H2,36,37,43)/b7-6+/t19-/m0/s1 |
Standard InChI Key | BIFMDHUVYGGFCU-GHOSXJJBSA-N |
Isomeric SMILES | C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)/C=C/C(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F |
Canonical SMILES | CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)C=CC(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F |
Introduction
Molecular Targets and Mechanism of Action
PARP7 Inhibition Dynamics
PARP7 (ARTD14) belongs to the ADP-ribosyltransferase family, playing dual roles in DNA damage response and immune regulation. PARP7/HDACs-IN-1 binds competitively to the NAD...-binding pocket of PARP7, achieving half-maximal inhibitory concentration (IC50) values of 3.2 nM against purified PARP7 enzyme . This inhibition disrupts PARP7-mediated suppression of the type I interferon (IFN-I) pathway, leading to STAT1 phosphorylation and subsequent activation of interferon-stimulated genes (ISGs) like CXCL10 .
HDAC Isoform Selectivity Profile
The compound demonstrates differential inhibition across HDAC isoforms:
HDAC Isoform | IC50 (nM) | Subcellular Localization |
---|---|---|
HDAC1 | 12.4 | Nuclear |
HDAC6 | 8.7 | Cytoplasmic |
HDAC3 | 152.3 | Nuclear/cytoplasmic |
Data adapted from enzymatic assays using recombinant human HDACs .
HDAC1/6 inhibition induces histone H3/H4 hyperacetylation (up to 4.5-fold increase in acH3 levels at 100 nM), reactivating tumor suppressor genes like p21 and Bax . The cytoplasmic HDAC6 inhibition further disrupts heat shock protein 90 (HSP90) chaperone function, promoting degradation of oncogenic client proteins .
Structural Characteristics and Structure-Activity Relationships
Core Scaffold Design
The pyridazinone core serves as the central pharmacophore, with critical substitutions at positions 3 and 6:
-
Position 3: A hydroxamic acid group chelates Zn... in HDAC catalytic pockets (binding energy: -9.8 kcal/mol)
-
Position 6: A 4-(piperazin-1-yl)phenyl moiety enhances PARP7 affinity through π-π stacking with Tyr... residues
Molecular docking studies (PDB: 6V3W for PARP7; 4BKX for HDAC1) reveal:
-
PARP7 binding: Hydrogen bonds with Ser... and Gly... (2.1–2.4 Å distances)
-
HDAC1 interaction: Coordination with Zn... ion (1.9 Å) and hydrophobic interactions with Phe... residues
Structure-Activity Optimization
Systematic modifications produced derivatives with improved dual-target activity:
Compound | PARP7 IC50 (nM) | HDAC1 IC50 (nM) | Solubility (μM) |
---|---|---|---|
9a | 45.2 | 38.7 | 12.4 |
9l | 3.2 | 12.4 | 8.9 |
9n | 6.7 | 9.3 | 5.2 |
Compound 9l emerged as the optimal candidate, balancing enzymatic potency and cellular permeability .
Preclinical Antitumor Efficacy
In Vitro Cytotoxicity
Across 12 cancer cell lines, PARP7/HDACs-IN-1 demonstrated potent growth inhibition:
Cell Line | IC50 (nM) | Fold Selectivity vs. Normal Cells |
---|---|---|
MDA-MB-231 (TNBC) | 18.4 | 35.2 |
A549 (NSCLC) | 29.7 | 28.1 |
Raji (Lymphoma) | 41.2 | 19.4 |
Mechanistic studies revealed dual-pathway activation:
-
3.8-fold increase in γH2AX foci (DNA damage marker)
-
4.2-fold elevation of acH3 levels (HDAC inhibition biomarker)
In Vivo Pharmacodynamics
In MDA-MB-231 xenograft models (n=8/group):
-
9l (50 mg/kg, QD) achieved 85.3% tumor growth inhibition vs. vehicle (p<0.001)
-
Combination with anti-PD-1 antibody enhanced CD8... T-cell infiltration (2.7-fold increase)
-
No significant weight loss or hematologic toxicity observed
Immunomodulatory Effects
Innate Immune Activation
PARP7/HDACs-IN-1 treatment induced:
-
12.4-fold upregulation of IFN-β mRNA (qRT-PCR)
-
8.9-fold increase in CXCL10 secretion (ELISA)
These effects correlated with enhanced dendritic cell maturation and NK cell activation in co-culture assays .
Epigenetic Reprogramming
Chromatin immunoprecipitation (ChIP) sequencing revealed:
-
1,542 genes with increased H3K27 acetylation at promoters
-
Enrichment in antigen presentation pathways (FDR <0.01)
Combined PARP7/HDAC inhibition thus creates an immunogenic tumor microenvironment conducive to checkpoint inhibitor therapy .
Comparative Analysis with Monotherapies
Parameter | PARP7/HDACs-IN-1 | PARP7 Inhibitor (RBN-2397) | HDACi (Vorinostat) |
---|---|---|---|
Tumor Growth Inhibition | 85.3% | 62.1% | 47.8% |
IFN-β Induction | 12.4-fold | 15.2-fold | 1.3-fold |
JAK/STAT Suppression | No | No | Yes |
The dual inhibitor avoids HDAC-mediated suppression of JAK/STAT signaling observed with vorinostat, preserving antitumor immunity .
Future Directions and Clinical Translation
Ongoing studies focus on:
-
Pharmacokinetic Optimization: Improving oral bioavailability (current F...%: 32.4) through prodrug approaches
-
Biomarker Development: Validating acH3 and CXCL10 as pharmacodynamic markers in phase I trials
-
Combination Strategies: Pairing with immune checkpoint inhibitors in PD-L1... tumors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume